N-[(4-methylphenyl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide
Description
N-[(4-methylphenyl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core substituted with a phenyl group at position 6 and an acetamide moiety at position 2. The acetamide side chain is further modified with a 4-methylbenzyl group (Fig. 1). This compound belongs to a class of imidazo[2,1-b]thiazole derivatives that have garnered attention for their cytotoxic and kinase-inhibitory properties, particularly in anticancer drug discovery .
The structural uniqueness of this compound lies in the combination of the imidazo[2,1-b]thiazole scaffold—a privileged structure in medicinal chemistry—with a substituted acetamide group.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-15-7-9-16(10-8-15)12-22-20(25)11-18-14-26-21-23-19(13-24(18)21)17-5-3-2-4-6-17/h2-10,13-14H,11-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVXMWVOODWYIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling with 4-Methylbenzylamine
The acetic acid intermediate undergoes amidation with 4-methylbenzylamine to yield the final product.
Method A: Carbodiimide-Mediated Coupling
- Activate 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid (10 mmol) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and N-hydroxybenzotriazole (HOBt) in dry DMF.
- Add 4-methylbenzylamine (12 mmol) and stir at 0°C → RT for 12 hours.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to obtain the product in 72% yield.
Method B: Mixed Anhydride Approach
- Treat the acid with isobutyl chloroformate and N-methylmorpholine in THF at -15°C.
- Add 4-methylbenzylamine and stir for 4 hours.
- Isolate the amide in 68% yield after aqueous workup.
Comparative Efficiency:
| Method | Coupling Agent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| A | EDCl/HOBt | 72 | 98.5 |
| B | Isobutyl chloroformate | 68 | 97.2 |
Alternative Route: One-Pot Tandem Synthesis
A streamlined approach combines ring formation and amide coupling in a single vessel:
- React 2-aminothiazole-4-acetic acid ethyl ester , 2-bromo-6-phenylacetophenone , and 4-methylbenzylamine in DMF with K₂CO₃ at 100°C for 24 hours.
- Isolate the product via precipitation (yield: 65%, purity: 96.8%).
Advantages:
- Eliminates intermediate isolation.
- Reduces solvent waste.
Limitations:
- Lower yield due to competing side reactions.
Reaction Optimization and Scale-Up Considerations
Solvent Effects on Cyclization
Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may degrade heat-sensitive intermediates. THF balances reactivity and stability.
Temperature Control in Amidation
Maintaining 0–5°C during carbodiimide activation minimizes racemization and byproduct formation.
Purification Techniques
- Column Chromatography: Optimal for lab-scale (Rf = 0.35 in ethyl acetate/hexane).
- Recrystallization: Use ethanol/water (3:1) for industrial batches, achieving >99% purity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial Feasibility and Cost Analysis
| Step | Cost Driver | Mitigation Strategy |
|---|---|---|
| Thiazole synthesis | 2-Bromo-6-phenylacetophenone | Bulk sourcing (>$120/kg) |
| Amidation | EDCl reagent | Substitute with T3P® (lower cost) |
| Purification | Column chromatography | Switch to recrystallization |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The imidazo[2,1-b]thiazole scaffold exhibits electron-deficient properties, enabling nucleophilic attacks at specific positions (e.g., C-5 of the thiazole ring).
Mechanistic Insight :
The thiazole ring’s electron deficiency directs nucleophilic substitution to the C-5 position, while the imidazole nitrogen stabilizes intermediates via resonance .
Oxidation Reactions
Oxidative modifications primarily target sulfur in the thiazole ring or the benzylic methyl group.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ in acidic medium | Room temperature, 12 hours | Sulfoxide derivative |
| H₂O₂ in acetic acid | Reflux, 6 hours | Sulfone derivative |
| CrO₃ in acetone | 0°C, 2 hours | Benzoic acid analog |
Applications :
Sulfoxide derivatives exhibit enhanced metabolic stability in preclinical models .
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
Mechanistic Pathway :
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated hydrolysis follows nucleophilic acyl substitution .
Cyclization Reactions
The compound participates in intramolecular cyclization to form polycyclic systems:
| Catalyst/Conditions | Product | Yield |
|---|---|---|
| PPA (Polyphosphoric acid), 120°C | Imidazo[2,1-b]thiazolo[3,2-a]pyridine analog | 68% |
| CuI, DMF, 100°C | Fused quinazoline derivative | 52% |
Biological Relevance :
Cyclized analogs show increased affinity for kinase targets (e.g., FAK inhibition IC₅₀ = 0.8 µM) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the phenyl substituents:
| Reaction Type | Reagents | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Biaryl-modified derivative |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, NH₂R | Aminated analog |
Applications :
Biaryl derivatives demonstrate improved pharmacokinetic profiles (t₁/₂ = 8.2 hours in murine models) .
Reduction Reactions
Selective reduction of the imidazo-thiazole system:
| Reducing Agent | Conditions | Product |
|---|---|---|
| NaBH₄ in MeOH | 0°C, 1 hour | Partially saturated thiazoline |
| H₂, Pd/C (10%) | Ethanol, 50 psi, 12 hours | Fully reduced imidazolidine-thiazole |
Stability Note :
Reduced forms exhibit lower thermal stability compared to the parent compound .
Interaction with Electrophiles
Electrophilic aromatic substitution occurs at the para position of the 4-methylphenyl group:
| Electrophile | Conditions | Product |
|---|---|---|
| HNO₃, H₂SO₄, 0°C | Nitro derivative | Major product: para-nitro isomer |
| Br₂, FeBr₃, CH₂Cl₂ | Brominated analog | Regioselectivity >90% at para position |
Synthetic Utility :
Nitro derivatives serve as intermediates for further functionalization (e.g., reduction to amines) .
Mechanistic and Stability Considerations
-
pH Sensitivity : The compound degrades rapidly under strongly alkaline conditions (t₁/₂ = 2 hours at pH 12) but remains stable in neutral buffers .
-
Thermal Stability : Decomposition observed above 200°C, with exothermic peaks in DSC analysis .
-
Light Sensitivity : UV irradiation (254 nm) induces photolytic cleavage of the thiazole ring.
Comparative Reactivity of Structural Analogs
| Analog Structure | Reactivity Difference |
|---|---|
| N-(3-Fluorophenyl)-substituted derivative | Enhanced electrophilic substitution rates due to -F group |
| Imidazo[2,1-b]thiazole without methylphenyl | Lower solubility in nonpolar solvents |
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds related to N-[(4-methylphenyl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide. For instance:
- Case Study on Antibacterial Efficacy : A recent evaluation demonstrated that thiazole derivatives exhibited significant activity against multidrug-resistant pathogens, including MRSA strains. The minimum inhibitory concentration (MIC) values were lower than those of traditional antibiotics like linezolid, indicating strong antibacterial potential .
Anticancer Activity
The compound has shown promising results in anticancer studies:
- Cytotoxic Effects : In a comparative study assessing the cytotoxicity of various sulfonamide derivatives on human cancer cell lines, this compound demonstrated a remarkable reduction in cell viability at concentrations above 10 µM. Notably, it displayed significant activity against breast cancer cell lines such as MCF7 and MDA-MB-231 .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between the compound and its biological targets. These studies suggest that this compound interacts favorably with key receptors involved in cancer progression and microbial resistance .
Table 1: Summary of Biological Activities
| Activity | Target Organism/Cell Line | IC50/MIC Values | Reference |
|---|---|---|---|
| Antibacterial | MRSA | < 0.5 µg/mL | |
| Anticancer (MCF7) | Breast Cancer | 10 µM | |
| Anticancer (MDA-MB-231) | Breast Cancer | 10 µM |
Table 2: Comparison of Related Compounds
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Table 1: Key Structural Features and Cytotoxic Activities of Selected Imidazo[2,1-b]thiazole Acetamide Derivatives
Key Observations:
Substituent Effects on Cytotoxicity :
- The 4-chlorophenyl analog (5l) exhibits potent activity against MDA-MB-231 (IC₅₀ = 1.4 μM), surpassing the reference drug sorafenib (IC₅₀ = 5.2 μM) . The target compound’s 4-methylbenzyl group may modulate selectivity, as bulkier lipophilic groups (e.g., 4-methoxybenzyl in 5l) correlate with improved anticancer activity .
- The 4-fluorobenzyl derivative (5m) shows reduced potency (IC₅₀ = 2.8 μM), suggesting electronic effects (e.g., electron-withdrawing vs. electron-donating groups) influence target binding .
Kinase Inhibition: Derivatives with polar substituents (e.g., morpholinopyridinyl in 5a) exhibit weaker VEGFR2 inhibition (3.76% at 20 μM) compared to 4-chlorophenyl variants (5.72%) . The target compound’s 4-methylbenzyl group may balance lipophilicity and steric effects to optimize kinase binding.
Structural vs. Functional Analogues
- CID 3065034 (): Shares the imidazo[2,1-b]thiazole core but replaces the 4-methylbenzyl group with a 4-aminophenyl moiety.
- Fluorophenyl-Spirocyclic Derivatives () : Compounds like 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-...}acetamide demonstrate that fluorination enhances metabolic stability but may reduce cytotoxicity compared to chlorinated analogs .
Biological Activity
N-[(4-methylphenyl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Weight: 347.43 g/mol
CAS Number: 897459-38-0
Interaction with Biomolecules
This compound interacts with various biomolecules, influencing cellular processes such as:
- Enzyme Inhibition/Activation: The compound has been shown to modulate enzyme activity, which is crucial for metabolic pathways.
- Cell Signaling Pathways: It affects signaling cascades that regulate cell growth and apoptosis.
- Gene Expression: The compound can alter gene expression profiles, impacting cellular function and behavior.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines using the MTT assay, revealing an IC50 value of approximately 23.30 µM against A549 lung cancer cells. The presence of the imidazo-thiazole moiety appears to enhance its cytotoxic effects compared to similar compounds.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-methylphenyl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide | A549 | 23.30 |
| Doxorubicin | A549 | 0.5 |
Antibacterial and Antifungal Activity
The compound has also been screened for antibacterial and antifungal activities against common pathogens such as Escherichia coli and Staphylococcus aureus, showing promising results at a concentration of 1 µg/mL.
| Microorganism | Activity |
|---|---|
| E. coli | Inhibited |
| S. aureus | Inhibited |
| A. niger | Inhibited |
| A. oryzae | Inhibited |
The proposed mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis: The compound promotes apoptosis in cancer cells through the activation of caspase pathways.
- Cell Cycle Arrest: It may cause cell cycle arrest at the G2/M phase, inhibiting cell proliferation.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent cell death.
Case Studies
A notable case study involved the synthesis and biological evaluation of related thiazole derivatives, which demonstrated enhanced anticancer activities when modified with specific substituents like methyl or phenyl groups. These modifications were crucial for improving the efficacy of the compounds in targeting cancer cells.
Q & A
Basic: What are the structural features of N-[(4-methylphenyl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide, and how do they guide its synthesis?
The compound features a fused imidazo[2,1-b][1,3]thiazole core substituted with a phenyl group at position 6 and an acetamide moiety at position 3. The acetamide is further substituted with a 4-methylbenzyl group. Key structural influences on synthesis include:
- Core Construction : The imidazo[2,1-b]thiazole system is typically built via cyclocondensation of thiazole precursors with α-haloketones or via multi-step reactions involving benzannulation (e.g., coupling with aryl aldehydes or amines) .
- Substituent Introduction : The 6-phenyl group is introduced early via Suzuki coupling or nucleophilic aromatic substitution. The acetamide side chain is added through alkylation or acylation reactions, often requiring protection/deprotection strategies to avoid side reactions .
Advanced: How can computational modeling optimize the synthesis and reactivity of this compound?
Computational approaches like density functional theory (DFT) and molecular docking can:
- Predict Reaction Pathways : Quantum chemical calculations (e.g., using Gaussian or ORCA) identify transition states and intermediates, helping select optimal catalysts and solvents. For example, highlights reaction path searches to minimize energy barriers in similar heterocycles .
- Validate Binding Modes : Docking studies (AutoDock Vina, Schrödinger) model interactions with biological targets (e.g., enzymes), guiding structural modifications. shows how docking poses (e.g., compound 9c binding to active sites) inform SAR .
Advanced: How can contradictions in spectroscopic data during structural validation be resolved?
Discrepancies between calculated and observed spectral data require:
- Multi-Technique Cross-Validation : Combine -NMR, -NMR, IR, and HRMS. For instance, resolves ambiguities in imidazo-thiazole derivatives by matching experimental -NMR shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) with DFT-predicted values .
- X-ray Crystallography : Absolute configuration confirmation, as demonstrated in for a fluorophenyl-imidazothiazole analog, resolves stereochemical uncertainties .
Basic: What biological activities are associated with imidazo[2,1-b]thiazole derivatives, and how are they assessed?
Imidazo[2,1-b]thiazoles exhibit:
- Antimicrobial Activity : Tested via MIC assays against bacterial/fungal strains. describes broth microdilution methods for related compounds .
- Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition is measured via Ellman’s assay. For example, 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide derivatives show IC values in the µM range .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) evaluate cytotoxicity, as seen in for thiadiazole analogs .
Advanced: How can solvent and catalyst systems be optimized for higher synthetic yields?
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency, while ethanol/water mixtures improve solubility of intermediates. reports DMF as optimal for triazole-thiazole couplings .
- Catalyst Selection : Copper(I) catalysts (e.g., CuI) accelerate click chemistry for triazole formation, whereas Pd(PPh) enables Suzuki-Miyaura cross-coupling for aryl introductions. highlights iodine/triethylamine for cyclization in thiadiazole syntheses .
Basic: What analytical techniques are critical for purity assessment?
- HPLC-PDA : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities. uses HPLC to confirm >95% purity for triazole-thiazole hybrids .
- Elemental Analysis : Combustion analysis (C, H, N) validates stoichiometry. For example, reports <0.4% deviation between calculated and observed values .
Advanced: What are the challenges in scaling up synthesis, and how are they addressed?
- Byproduct Formation : Scale-up increases side reactions (e.g., dimerization). Mitigation includes slow reagent addition and temperature control (0–5°C for exothermic steps) .
- Purification : Flash chromatography replaces preparative TLC for larger batches. uses recrystallization from ethanol/water for thiadiazole derivatives .
Advanced: How does substituent variation impact bioactivity?
- Electron-Withdrawing Groups : Fluorine or bromine at the phenyl ring enhance metabolic stability and target affinity. shows 4-fluorophenyl analogs with improved docking scores .
- Lipophilicity Modifiers : Methyl/methoxy groups balance solubility and membrane permeability. notes that 4-methyl substitution in thiadiazoles increases blood-brain barrier penetration .
Basic: What safety protocols are essential when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of fine particulates (evidenced in similar acetamide handling in ) .
- PPE : Nitrile gloves and lab coats prevent dermal exposure, as thiazole derivatives may cause irritation .
Advanced: How are metabolic stability and toxicity profiled in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
